

Technical Guide: Physicochemical Properties of HC Blue No. 16

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HC Blue no.16*

Cat. No.: *B12099490*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 16 is a semi-permanent hair coloring agent belonging to the anthraquinone class of dyes.^[1] It imparts a blue to violet shade and is utilized in non-oxidative hair dye formulations.^{[2][3]} Understanding its physicochemical properties is crucial for formulation development, safety assessment, and regulatory compliance. This guide provides an in-depth overview of the core physicochemical characteristics of HC Blue No. 16, detailed experimental methodologies based on standardized guidelines, and a visualization of its application workflow.

Chemical Identity

Identifier	Value
INCI Name	HC Blue No. 16
IUPAC Name	dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide ^[4]
CAS Number	502453-61-4 ^[4]
EC Number	481-170-7 ^[2]
Molecular Formula	C ₂₃ H ₃₀ BrN ₃ O ₂ ^[1]
Molecular Weight	460.42 g/mol ^{[1][2]}
Chemical Structure	
Source:	SCCS/1478/12 ^[2]

Physicochemical Data

The following tables summarize the key physicochemical properties of HC Blue No. 16.

General Properties

Property	Value	Test Guideline
Physical Form	Dark blue powder ^[2]	-
Melting Point	226.7 °C (with decomposition) ^[2]	EU Method A.1 / OECD Guideline 102
Boiling Point	Not determined (decomposition occurs) ^[2]	-
Relative Density	1.445 g/cm ³ ^[2]	EU Method A.3
Vapour Pressure	5.3 x 10 ⁻¹³ hPa at 20°C (extrapolated) ^[2]	EU Method A.4 / OECD Guideline 104
Surface Tension	59.44 mN/m (1 g/L aqueous solution at 19.7°C) ^[2]	EU Method A.5

Solubility and Partitioning

Property	Value	Test Guideline
Water Solubility	218 g/L (at 20°C, pH 5.6)[2]	EU Method A.6 / OECD Guideline 105 (Flask Method)
Solubility in other solvents	> 100 g/L in Water/Acetone (1:1, pH 5.3)[2]> 50 g/L in DMSO[2]	-
Partition Coefficient (log P _{ow})	2.44 (at room temperature, pH 6)[2]	EU Method A.8 / OECD Guideline 117 (HPLC Method)

Other Physicochemical Characteristics

Property	Value	Test Guideline
pH	6.1 (in a 20% w/w aqueous solution at 20°C)[2]	-
pKa	7.0 ± 0.2 (HL/H+L) [calculated] [2]2.86 ± 0.2 (H ₂ L/H+HL) [calculated][2]	-
Flammability (Solids)	Not highly flammable[2]	EU Method A.10
Explosive Properties	Not explosive[2]	EU Method A.14
Relative Self-Ignition Temperature	> 394 °C[2]	EU Method A.16
Oxidizing Properties (Solids)	Not oxidizing[2]	EU Method A.17
UV-Vis Absorption Maxima (λ _{max})	261 nm, 589 nm, 637 nm[2]	-

Experimental Protocols

The following are summarized methodologies for the key experiments cited, based on the referenced OECD and EU guidelines.

Melting Point (EU Method A.1 / OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state. A small, finely powdered sample of the test substance is introduced into a capillary tube. The capillary tube is then heated in a controlled manner in a heating apparatus. The temperatures at which the substance begins to melt and at which it is completely molten are recorded.

Vapour Pressure (EU Method A.4 / OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance. For a substance with very low vapor pressure like HC Blue No. 16, a dynamic method or an effusion method is typically employed. In the dynamic method, the boiling temperature at various pressures is measured. In the effusion method, the rate of mass loss of the substance through a small orifice in a Knudsen cell at a constant temperature is determined. The vapor pressure is then calculated from these measurements.

Water Solubility (Flask Method) (EU Method A.6 / OECD Guideline 105)

This method is used to determine the water solubility of a substance. A surplus of the test substance is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solution is centrifuged or filtered to remove any undissolved particles. The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method.

Partition Coefficient (HPLC Method) (EU Method A.8 / OECD Guideline 117)

This method determines the n-octanol/water partition coefficient ($\log P_{ow}$) using high-performance liquid chromatography (HPLC). A small amount of the test substance is injected onto a reverse-phase HPLC column. The retention time of the substance is measured. A calibration curve is generated using reference substances with known $\log P_{ow}$ values. The $\log P_{ow}$ of the test substance is then determined by comparing its retention time to the calibration curve.

Relative Density (EU Method A.3)

For a solid, the relative density is typically determined using a gas pycnometer. The volume of the solid is measured by determining the volume of gas displaced by the sample. The mass of the sample is determined by weighing. The relative density is then calculated as the mass divided by the volume.

Surface Tension (EU Method A.5)

This method determines the surface tension of a liquid, in this case, an aqueous solution of HC Blue No. 16. A platinum ring or plate is brought into contact with the surface of the solution. The force required to pull the ring or plate from the surface is measured using a tensiometer. The surface tension is then calculated from this force.

Flammability (Solids) (EU Method A.10)

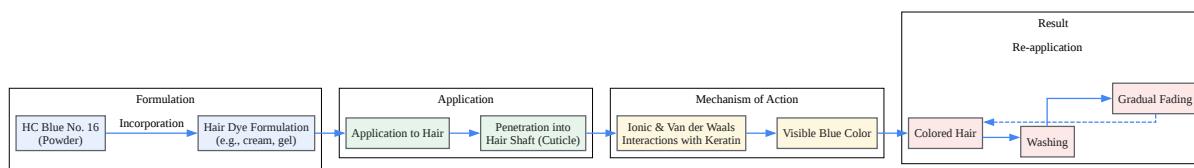
This test determines if a solid is readily combustible. A small amount of the substance is formed into a powder train. One end of the train is ignited with a flame. The rate of burning is observed. A substance is considered highly flammable if the combustion propagates rapidly along the train.

Explosive Properties (EU Method A.14)

This method assesses the potential of a substance to explode under thermal or mechanical stress. The thermal sensitivity is tested by heating the substance in a steel tube with a defined orifice. The mechanical sensitivity (to shock and friction) is determined using standardized apparatus. The results indicate whether the substance is sensitive to these stimuli and thus has explosive properties.

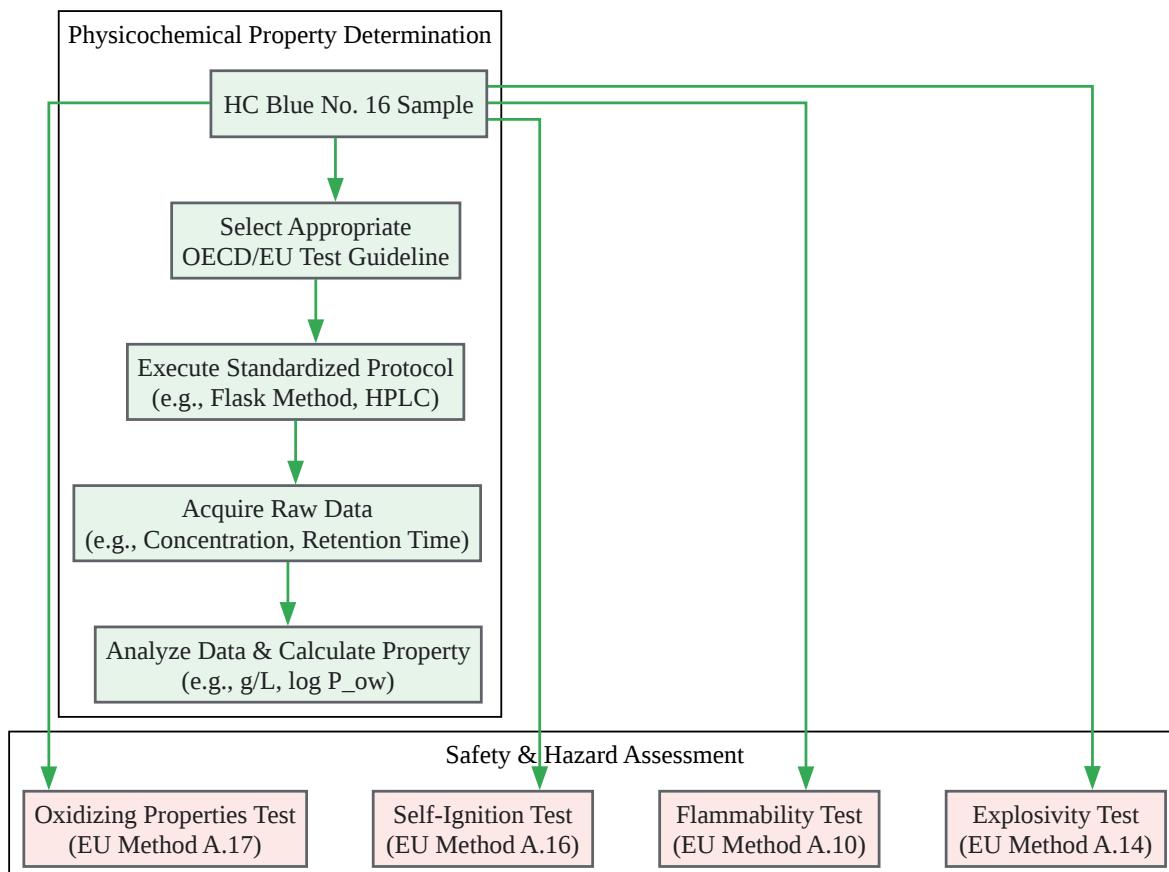
Relative Self-Ignition Temperature of Solids (EU Method A.16)

This test determines the lowest temperature at which a solid will self-ignite under specific conditions. A sample of the substance is placed in an oven, and the temperature is gradually increased. The temperatures of the sample and the oven are monitored. The self-ignition temperature is the oven temperature at which the sample temperature begins to rise rapidly above the oven temperature.


Oxidizing Properties (Solids) (EU Method A.17)

This test determines if a solid can cause or contribute to the combustion of other materials. The test substance is mixed with a combustible material (e.g., cellulose). The burning rate of this mixture is compared to the burning rate of a reference mixture (e.g., cellulose mixed with an oxidizing agent like barium nitrate). If the burning rate of the test mixture is significantly higher, the substance is considered to have oxidizing properties.

Mechanism of Action as a Direct Hair Dye


HC Blue No. 16 is classified as a direct, non-reactive hair dye. Its coloring mechanism does not involve a chemical reaction with the hair fiber. Instead, the dye molecules, which are positively charged, are attracted to the negatively charged sites on the surface of the hair keratin. They deposit on the hair shaft and can penetrate the cuticle to a limited extent, where they are held in place by weak intermolecular forces such as van der Waals forces and ionic interactions. This process is reversible, and the color gradually fades with repeated washing.

Visualizations

[Click to download full resolution via product page](#)

Caption: Application workflow and mechanism of action for HC Blue No. 16 as a direct hair dye.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for determining physicochemical and safety properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of HC Blue No. 16]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12099490#physicochemical-properties-of-hc-blue-no-16>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com